Tolytriazole Sodium Salt

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-tolyltriazole typically involves the diazotization of ortho-toluenediamine with a nitrite. The process includes the following steps:

Diazotization: Ortho-toluenediamine is diazotized using a nitrite in the presence of an acid.

Cyclization: The diazonium salt formed undergoes cyclization to produce tolyltriazole.

Industrial Production Methods: In industrial settings, the production of sodium 4-tolyltriazole involves:

Addition of Water and Tolyltriazole: Water and tolyltriazole are added to a reaction vessel.

Addition of Sodium Hydroxide: Sodium hydroxide is added in batches at room temperature.

Stirring and Reaction: The mixture is stirred and allowed to react at room temperature.

Decolorization: Activated carbon is added, and the mixture is heated to 50-60°C for decolorization.

Filtration and Cooling: The mixture is filtered while hot, and the filtrate is cooled to room temperature to obtain the sodium 4-tolyltriazole solution

Analyse Des Réactions Chimiques

Types of Reactions: Tolytriazole Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions.

Substitution: It can undergo substitution reactions, particularly in the presence of halogenated organics.

Common Reagents and Conditions:

Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated organics, isocyanates.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce halogenated tolyltriazole derivatives .

Applications De Recherche Scientifique

Corrosion Inhibition

Tolytriazole Sodium Salt is widely employed as a corrosion inhibitor in several applications:

Industrial Applications

This compound finds utility across various industrial sectors:

Case Study 1: Corrosion Protection in Cooling Systems

A study conducted on the effectiveness of this compound in cooling systems demonstrated significant reductions in corrosion rates for copper components when used at low concentrations. The protective film formed by the compound effectively inhibited the electrochemical processes that lead to corrosion.

Case Study 2: Automotive Applications

In automotive testing environments, this compound was incorporated into engine coolants. Results indicated that vehicles using this formulation showed extended lifespans for radiators and water pumps due to reduced corrosion rates compared to those using conventional coolants.

Environmental Impact and Safety

The production method for this compound is designed to be environmentally friendly, with low energy consumption and high yields. The process involves the reaction of tolytriazole with sodium hydroxide under controlled conditions, ensuring minimal waste generation .

Mécanisme D'action

The primary mechanism by which sodium 4-tolyltriazole exerts its effects is through the formation of a protective film on metal surfaces. This film inhibits corrosion by preventing the interaction of the metal with corrosive agents. The compound forms a complex with metal ions, which adsorbs onto the metal surface, providing a barrier against corrosion . Additionally, it can disrupt the oxidative phosphorylation process in microbial cells, leading to microbial toxicity at higher concentrations .

Comparaison Avec Des Composés Similaires

Benzotriazole: Similar in structure but lacks the methyl group, making it less soluble in organic solvents.

5-Methylbenzotriazole: Another isomer of tolyltriazole with similar properties but different environmental persistence.

Hydroxybenzotriazole: Contains a hydroxyl group, providing different chemical reactivity and applications.

Uniqueness: Tolytriazole Sodium Salt is unique due to its enhanced solubility in organic solvents and its effective corrosion inhibition properties in both acidic and saline environments. Its ability to form stable complexes with metal ions and its low toxicity make it a preferred choice in various industrial and scientific applications .

Activité Biologique

Tolytriazole sodium salt, a derivative of tolytriazole, is primarily recognized for its applications as a corrosion inhibitor, particularly in industrial water systems. This article delves into its biological activity, focusing on its efficacy, mechanisms of action, and potential health impacts based on various studies and reports.

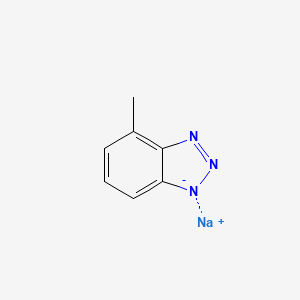

- Chemical Name : Sodium 4-tolyltriazole

- CAS Number : 64665-57-2

- Molecular Formula : C7H6N3Na

- Molecular Weight : 173.18 g/mol

This compound functions primarily as a corrosion inhibitor for metals, especially copper and its alloys. Its mechanism involves the formation of a protective film on metal surfaces that prevents corrosion by reducing the metal's exposure to corrosive agents in the environment. This is particularly effective in systems where oxidizing agents such as chlorine are present.

Corrosion Inhibition Mechanism

- Adsorption : The compound adsorbs onto the metal surface, forming a protective barrier.

- Film Formation : It creates a stable film that mitigates the electrochemical reactions responsible for corrosion.

- Complexation : Tolytriazole can complex with soluble copper ions, thus preventing their dissolution into the solution.

Health Risks

This compound has been classified with high toxicity , particularly concerning its corrosive nature and potential health impacts when handled improperly. In various assessments, it has been noted that:

- Corrosivity : The compound is corrosive to skin and eyes, necessitating caution during handling.

- Environmental Impact : It poses risks to aquatic life due to its persistence and toxicity in water systems .

Case Study 1: Corrosion Inhibition in Cooling Towers

A study conducted on cooling tower systems demonstrated that this compound significantly reduced copper corrosion rates compared to untreated systems. The results indicated that:

- Corrosion Rate Reduction : Up to 90% reduction in corrosion rates was observed.

- Operational Efficiency : Enhanced performance of cooling systems due to reduced maintenance needs.

| Parameter | Untreated System | Treated with Tolytriazole |

|---|---|---|

| Corrosion Rate (mpy) | 10.5 | 1.05 |

| Maintenance Frequency (months) | 3 | 12 |

Case Study 2: Toxicological Assessment

An environmental assessment highlighted the potential health risks associated with exposure to this compound:

- Acute Toxicity : Symptoms included skin irritation and respiratory issues upon exposure.

- Chronic Effects : Long-term exposure was linked to potential reproductive toxicity in animal models.

Applications in Industry

This compound is widely used in various industrial applications:

- Water Treatment : As a corrosion inhibitor in cooling towers and other water systems.

- Metal Protection : Used in formulations designed to protect copper and brass components from corrosion.

- Agricultural Chemicals : Investigated for use as an additive in agricultural formulations due to its protective properties against metal corrosion.

Propriétés

IUPAC Name |

sodium;4-methylbenzotriazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REERYFLJRPUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tolyltriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63394-06-9, 64665-57-2 | |

| Record name | Sodium 4-tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.